molecular formula C16H17F3N6O2 B11012382 2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B11012382
M. Wt: 382.34 g/mol
InChI Key: KEUHPCGZMBGKFX-UHFFFAOYSA-N
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Description

2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group and a triazolo-pyrazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves multiple steps. One common method includes the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with various isocyanates in the presence of triethylamine . This reaction typically occurs under mild conditions and yields the target compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to ensure high yield and purity while minimizing byproducts. The process involves the use of readily available starting materials and efficient reaction conditions. For example, the synthesis of related compounds involves steps such as the addition of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine, and subsequent reactions with trifluoroacetic anhydride and methanesulfonic acid .

Chemical Reactions Analysis

Types of Reactions

2-{2-OXO-2-[3-(TRIFLUOROMETHYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7-YL]ETHYL}-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups

Properties

Molecular Formula

C16H17F3N6O2

Molecular Weight

382.34 g/mol

IUPAC Name

2-[2-oxo-2-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C16H17F3N6O2/c17-16(18,19)15-21-20-12-8-23(5-6-24(12)15)14(27)9-25-13(26)7-10-3-1-2-4-11(10)22-25/h7H,1-6,8-9H2

InChI Key

KEUHPCGZMBGKFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN4C(=NN=C4C(F)(F)F)C3

Origin of Product

United States

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